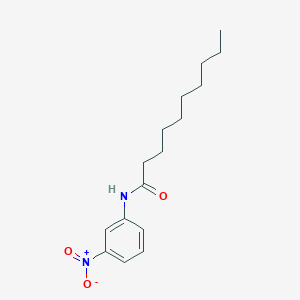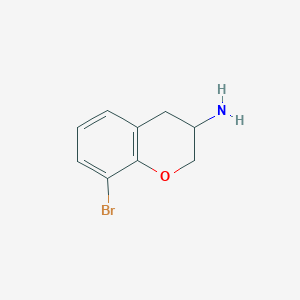
N-(oleoil)-ceramida
Descripción general
Descripción
N-(oleoyl)-ceramide is likely a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. In this case, the fatty acid is oleic acid . Ceramides play crucial roles in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, such as differentiation, proliferation, and apoptosis .
Synthesis Analysis
While the specific synthesis pathway for N-(oleoyl)-ceramide is not available, ceramides are generally synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for further modifications .Molecular Structure Analysis
The molecular structure of N-(oleoyl)-ceramide would consist of a sphingosine backbone attached to an oleic acid. Oleic acid is a monounsaturated fatty acid with one double bond in its fatty acid chain .Chemical Reactions Analysis
Ceramides can be involved in various chemical reactions within the cell. They can be converted into other sphingolipids like sphingomyelins or glycosphingolipids. These conversions involve various enzymes and pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of N-(oleoyl)-ceramide would be influenced by the presence of the oleic acid. Oleic acid is a monounsaturated fatty acid, which means it would have a kink in its structure. This could influence the fluidity and other properties of the ceramide .Aplicaciones Científicas De Investigación
1. Efectos antiinflamatorios en la endotoxemia y la sepsis La N-oleoil dopamina (OLDA), un endovanilloide y endocannabinoide, es un agonista de TRPV1 que se produce en el sistema nervioso central y el sistema nervioso periférico . Se ha encontrado que induce IL-10 a través de TRPV1 del sistema nervioso central y mejora los resultados de la endotoxemia y la sepsis . La administración de OLDA provocó una respuesta antiinflamatoria temprana en ratones endotóxicos y sépticos con altos niveles séricos de IL-10 y niveles disminuidos de citoquinas proinflamatorias .
Reducción de la lesión pulmonar
Además de sus efectos antiinflamatorios, OLDA también redujo la lesión pulmonar en ratones endotóxicos y sépticos . Esto sugiere que la N-(oleoil)-ceramida podría utilizarse potencialmente en el tratamiento de enfermedades pulmonares.
Mejora de las puntuaciones de sepsis
OLDA mejoró las puntuaciones de sepsis en ratones, lo que sugiere su posible uso en el manejo y tratamiento de la sepsis .
4. Regulación de las respuestas inflamatorias a la endotoxemia y la infección La investigación sugiere que las neuronas del sistema nervioso central que expresan TRPV1 también regulan las respuestas inflamatorias a la endotoxemia y la infección . Esto indica que la this compound podría utilizarse para modular estas respuestas.
5. Atenuación de la autoadministración y preferencia por el alcohol Se ha encontrado que la N-oleoil glicina y la N-oleoil alanina atenúan la autoadministración y la preferencia por el alcohol en ratones . Esto sugiere que la this compound podría utilizarse potencialmente en el tratamiento de la adicción al alcohol.
6. Participación en las respuestas conductuales y neuroquímicas producidas por la abstinencia de opioides Dentro de la familia de los N-acil aminoácidos, tanto la N-oleoil glicina (OlGly) como la N-oleoil alanina (OlAla) han demostrado participar en las respuestas conductuales y neuroquímicas producidas por la abstinencia de opioides en modelos animales preclínicos . Esto sugiere que la this compound podría utilizarse potencialmente en el manejo de los síntomas de abstinencia de opioides.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(Oleoyl)-ceramide, also known as N-oleoyl-dopamine (OLDA), is a compound that primarily targets the G protein-coupled receptor GPR119 . GPR119 is expressed in multiple organs, including the liver, and can be activated by a variety of endogenous and exogenous ligands . It has been suggested that N-oleoyl-dopamine also targets lipopolysaccharide (LPS) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), acting as an efficient antibiotic .
Mode of Action
N-(Oleoyl)-ceramide interacts with its targets, leading to various changes in cellular functions. When GPR119 is activated, the cell secretes a variety of incretins, which may attenuate the metabolic dysfunction associated with fatty liver disease, including improving glucose and lipid metabolism, inhibiting inflammation, reducing appetite, and regulating the intestinal microbial system . In the case of LPS and POPG, N-(Oleoyl)-ceramide displays detergent-like properties in disrupting LPS aggregates, with specificity for POPG resulting from electrostatic and hydrophobic forces between the peptides and the bacterial lipids .
Biochemical Pathways
It is known that n-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids, regulate several regulatory processes in the body, ranging from inflammation, energy metabolism, pain perception, and neuronal injury recovery, to behavior and cognition .
Pharmacokinetics
It has been suggested that n-oleoyl-dopamine, an endovanilloid and endocannabinoid, is produced in the central nervous system and the peripheral nervous system . This suggests that it may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of N-(Oleoyl)-ceramide’s action are diverse. For instance, it has been shown to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . In another study, it was found that N-oleoyl-dopamine blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .
Action Environment
The action, efficacy, and stability of N-(Oleoyl)-ceramide can be influenced by various environmental factors. For instance, the presence of other molecules, such as other endocannabinoids or endovanilloids, can affect its action . Additionally, the physiological state of the organism, such as the presence of inflammation or sepsis, can also influence its efficacy .
Análisis Bioquímico
Biochemical Properties
N-(oleoyl)-ceramide participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found that N-(oleoyl)-ceramide can be synthesized independently of the seed in the castor caruncle . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .
Cellular Effects
N-(oleoyl)-ceramide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that N-(oleoyl)-ceramide can accumulate up to 40% oil by weight in the form of triacylglycerol (TAG) in the castor caruncle, a non-seed tissue attached to the seed .
Molecular Mechanism
The molecular mechanism of action of N-(oleoyl)-ceramide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .
Metabolic Pathways
N-(oleoyl)-ceramide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .
Propiedades
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFSLMQLPNKVRW-RHPAUOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415271 | |
| Record name | N-(oleoyl)-ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5966-28-9 | |
| Record name | N-(oleoyl)-ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


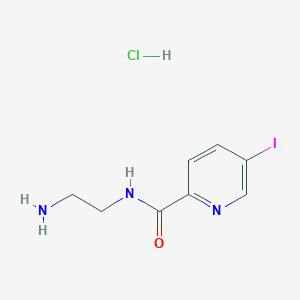
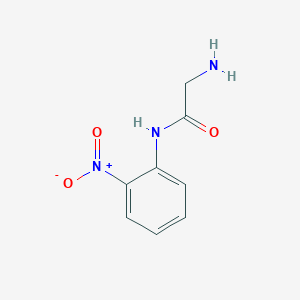


![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)

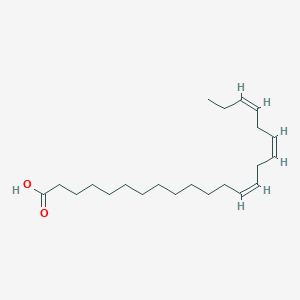
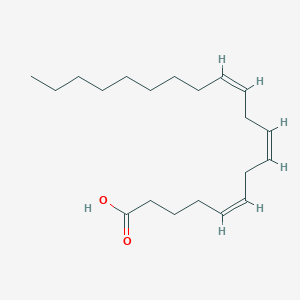
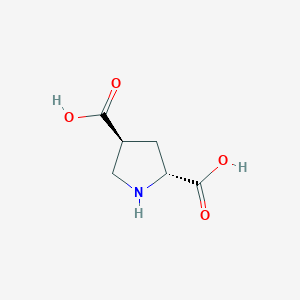

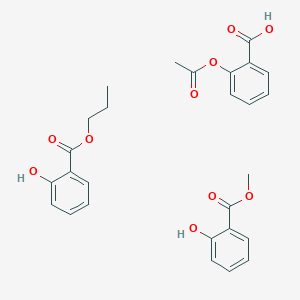
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
